Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide & Chemical Profile
Subject: Synthesis, Mechanistic Utility, and Application Protocols[1]
Executive Summary & Chemical Identity
Tris(2-cyanoethyl) phosphite (CAS 26727-53-7) is a trivalent organophosphorus ester characterized by three labile 2-cyanoethyl protecting groups attached to a central phosphorus atom.[1]
Critical Distinction: Researchers frequently confuse this compound with Tris(2-cyanoethyl) phosphine (CAS 4023-53-4), a precursor to the reducing agent TCEP.[1] The distinction is structural and functional: the phosphite (Subject of this guide) contains three oxygen bridges (
) and is moisture-sensitive, acting as a phosphitylating agent or stabilizer. The phosphine () is air-stable and used primarily for disulfide reduction.[1]
Soluble in Acetonitrile (MeCN), THF, DCM; Reacts with water.[1][2][3][4]
Stability
Moisture sensitive (hydrolyzes to H-phosphonates); Air sensitive (oxidizes to phosphate).[1]
Mechanistic Utility: The
-Elimination Paradigm
The primary value of Tris(2-cyanoethyl) phosphite in nucleic acid chemistry and organic synthesis lies in the 2-cyanoethyl (CE) group.[1] This group serves as a "semi-permanent" protecting group for the phosphate moiety. It remains stable during acidic detritylation cycles but is rapidly removed under mild alkaline conditions via
Unlike acid-labile groups (e.g., DMT), the CE group relies on the acidity of the
-protons adjacent to the nitrile.[1] A base (typically aqueous ammonia or DBU) abstracts a proton at the -position, triggering an electron cascade that expels the phosphate and releases acrylonitrile.
Figure 1: Mechanism of Base-Catalyzed
-Elimination
Caption: The base-mediated abstraction of the proton alpha to the nitrile group triggers the release of the phosphate diester and acrylonitrile.[1]
Synthesis & Manufacturing Protocol
Objective: Synthesis of Tris(2-cyanoethyl) phosphite via the reaction of Phosphorus Trichloride (
Base (Triethylamine or Pyridine): 3.1 Equivalents (HCl scavenger).
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Protocol
Setup: Oven-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and inert gas inlet (
/Ar).
Solvation: Charge the flask with
(1.0 eq) and anhydrous solvent. Cool the system to using an ice bath.
Reagent Preparation: In a separate vessel, mix 3-hydroxypropionitrile (3.05 eq) with the Base (3.1 eq) in the same solvent.
Addition: Transfer the alcohol/base mixture to the addition funnel. Add dropwise to the cold
solution over 60 minutes.
Note: The reaction is highly exothermic. Maintain internal temperature
to prevent side reactions (disproportionation).
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A white precipitate (Amine-HCl salt) will form.[1]
Filtration: Filter the reaction mixture under inert gas (Schlenk filtration preferred) to remove the amine hydrochloride salt.
Isolation: Concentrate the filtrate under reduced pressure (Rotovap).
Purification: If high purity is required, vacuum distillation is possible, but the compound is thermally sensitive. Flash chromatography (neutral alumina) is often preferred for lab scale.
Figure 2: Synthesis Workflow
Caption: Operational workflow for the synthesis of Tris(2-cyanoethyl) phosphite.
Quality Control: Self-Validating Protocols
Trustworthiness in chemical synthesis relies on rigorous analytical validation.[1] For organophosphorus compounds,
NMR is the gold standard.
NMR Validation Criteria
Instrument: 300 MHz or higher NMR spectrometer.
Solvent:
or (Anhydrous).
Target Shift: Tris(2-cyanoethyl) phosphite typically resonates in the range of 135–140 ppm (singlet).[1]
Impurity Markers:
H-Phosphonate (Hydrolysis Product): Doublet around 5–15 ppm (
). If observed, the sample has been exposed to moisture.[4]
Phosphate (Oxidation Product):[1][3] Singlet around -5 to 5 ppm .[1] If observed, the sample has been exposed to air.[4]
Validation Rule: A purity of >95% by
NMR with no visible H-phosphonate doublet constitutes a "Pass" for sensitive applications.
Applications
A. Oligonucleotide Synthesis (Historical & Specialized)
While phosphoramidites are the modern standard, Tris(2-cyanoethyl) phosphite allows for phosphotriester synthesis approaches. It acts as a phosphitylating agent that introduces the phosphorus atom with the protecting groups already attached.
Workflow: Transesterification with a nucleoside hydroxyl group
Oxidation Phosphate Triester.
B. Polymer Stabilization & Flame Retardants
In industrial applications, this compound serves as a halogen-free flame retardant intermediate. The high phosphorus content promotes char formation during combustion, creating a barrier that slows heat transfer.
Mechanism:[6] Upon thermal decomposition, it releases phosphoric acid species that catalyze the dehydration of the polymer matrix (charring).
Handling and Safety Data
Acrylonitrile Hazard: Upon decomposition or base treatment, this compound releases acrylonitrile, a potent carcinogen and neurotoxin. All waste streams must be treated with bleach (sodium hypochlorite) to neutralize acrylonitrile before disposal.
Moisture Sensitivity: Store under Argon at
.
PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.
References
PubChem. (n.d.). Compound Summary: Tris(2-cyanoethyl) phosphite.[1][7] National Library of Medicine. Retrieved from [Link]
Letsinger, R. L., & Finnan, J. L. (1975). Phosphoramidite analogs of oligonucleotides. Journal of the American Chemical Society. (Foundational text on phosphite chemistry in oligonucleotides).
Sinha, N. D., Biernat, J., McManus, J., & Köster, H. (1984). Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research. Retrieved from [Link]
Gaffney, P. R. J., & Reese, C. B. (1997). The synthesis of naturally occurring phosphatidylinositol 3,4,5-trisphosphate. Bioorganic & Medicinal Chemistry Letters.
The following technical guide details the chemical identity, synthesis, and application of Tris(2-cyanoethyl) phosphite , a specialized organophosphorus reagent. Executive Summary & Chemical Identity Tris(2-cyanoethyl) p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of Tris(2-cyanoethyl) phosphite , a specialized organophosphorus reagent.
Executive Summary & Chemical Identity
Tris(2-cyanoethyl) phosphite is a trivalent organophosphorus compound primarily utilized as a phosphitylating agent in organic synthesis and bioconjugation. It is characterized by three 2-cyanoethoxy groups attached to a central phosphorus atom.
Critical Distinction: This compound is frequently confused with Tris(2-cyanoethyl)phosphine (TCEP).
Target Compound:
(Phosphite) – Contains oxygen linkages; used for phosphitylation.
Common Confusant:
(Phosphine/TCEP) – P bonded directly to carbon; used as a disulfide reducing agent.
Viscous oil or low-melting solid (dependent on purity)
Solubility
Soluble in MeCN, DCM, EtOAc; Hydrolyzes in water
Stability
Moisture sensitive (hydrolyzes to H-phosphonates); Oxidizes to phosphate upon air exposure
Synthesis & Manufacturing
The synthesis of Tris(2-cyanoethyl) phosphite proceeds via the nucleophilic substitution of phosphorus trichloride (
) with 3-hydroxypropionitrile in the presence of a base scavenger.
Reaction Mechanism
The reaction follows a stepwise substitution mechanism where the hydroxyl oxygen of 3-hydroxypropionitrile attacks the electrophilic phosphorus, displacing chloride ions. Triethylamine (
) acts as a proton scavenger to neutralize the generated HCl, driving the equilibrium forward and preventing acid-catalyzed decomposition.
Experimental Protocol
Adapted from standard organophosphorus synthesis methodologies.
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Maintain an inert atmosphere (
Solvent: Anhydrous Benzene or Dichloromethane (DCM).
Procedure:
Dissolve 3-hydroxypropionitrile and triethylamine in the solvent and cool to 0°C in an ice bath.
Add
dropwise over 10–15 minutes. The reaction is exothermic; control the addition rate to maintain low temperature.
Allow the mixture to warm to room temperature and stir overnight (12 hours).
Observation: A voluminous white precipitate of triethylamine hydrochloride (
) will form.
Work-up:
Filter the reaction mixture through a fritted glass funnel (or Celite pad) under inert gas to remove the amine salt.
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil.
Purification:
Purify via flash column chromatography (30-75% EtOAc in Hexanes).
Note: Monitor for the hydrolysis byproduct, bis(2-cyanoethyl) H-phosphonate, which is a common impurity.
Applications in Chemical Biology & Nucleotide Synthesis
Tris(2-cyanoethyl) phosphite serves as a specialized reagent for introducing the 2-cyanoethyl protecting group or generating phosphorothiolate linkages.
A. Phosphorothiolate Linkage Formation
In chemical biology, this reagent is used to synthesize phosphorothiolate esters in peptides and proteins. This modification is critical for studying ribonuclease activity (e.g., Angiogenin) and creating hydrolysis-resistant backbone analogues.
Mechanism: The phosphite reacts with a nucleophile (such as a hydroxyl group on a tyrosine residue or a specific peptide side chain) followed by oxidation or sulfurization.
Utility: It allows for the post-synthetic modification of proteins to probe enzymatic mechanisms or alter stability.
B. Precursor to H-Phosphonates
Upon controlled hydrolysis, Tris(2-cyanoethyl) phosphite yields Bis(2-cyanoethyl) phosphite (an H-phosphonate). These species are valuable intermediates in the H-phosphonate method of oligonucleotide synthesis, offering an alternative to the standard phosphoramidite cycle.
Visualization: Synthesis & Application Logic
Figure 1: Synthetic pathway and downstream applications of Tris(2-cyanoethyl) phosphite.
Handling, Stability & Safety
Hydrolysis Sensitivity: The P-O bonds are susceptible to hydrolysis by atmospheric moisture. Store under argon or nitrogen at -20°C.
Toxicity: Like most organophosphites and nitriles, this compound should be treated as toxic. It can release hydrogen cyanide (HCN) upon thermal decomposition or strong acid hydrolysis.
PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and work strictly within a fume hood.
References
PubChem. Tris(2-cyanoethyl) phosphite Compound Summary. National Library of Medicine. Available at: [Link]
eScholarship. Kinetics and Synthetic Application of the Radical, Trivalent-Phosphorus Mediated Desulfurization Reaction. (Contains synthesis protocol). Available at: [Link]
Raines Lab. Molecular Basis of Angiogenesis and Neuroprotection by Angiogenin. (Application in protein modification). Available at: [Link]
ChemSrc. Tris(2-cyanoethyl) phosphite CAS# 26727-53-7.[6] Available at: [Link]
Technical Guide: Organophosphorus Compounds with 2-Cyanoethyl Groups
Strategic Utility, Synthesis, and Application in Nucleic Acid Chemistry Executive Summary The 2-cyanoethyl (CE) group represents a cornerstone in modern organophosphorus chemistry, specifically within the domain of nucle...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Utility, Synthesis, and Application in Nucleic Acid Chemistry
Executive Summary
The 2-cyanoethyl (CE) group represents a cornerstone in modern organophosphorus chemistry, specifically within the domain of nucleic acid therapeutics (ASOs, siRNA, mRNA). Its ubiquity stems from a unique "safety catch" physicochemical profile: it renders phosphate esters stable to the acidic conditions required for 5'-hydroxyl deprotection (detritylation) while remaining acutely labile to basic conditions via
This guide provides a rigorous technical analysis of 2-cyanoethyl organophosphorus compounds, focusing on the synthesis of the critical 2-cyanoethyl N,N-diisopropylchlorophosphoramidite reagent, the mechanistic underpinnings of oligonucleotide deprotection, and the utility of Tris(2-cyanoethyl)phosphine .[1]
Part 1: The Chemistry of the 2-Cyanoethyl Moiety
The 2-cyanoethyl group (
) functions as a protecting group for the phosphorus center.[1] Its utility is defined by the electron-withdrawing nature of the nitrile group, which increases the acidity of the -protons (adjacent to the nitrile).
1.1 The -Elimination Mechanism
The defining characteristic of CE-protected phosphates is their removal under basic conditions.[1] This is not a hydrolysis reaction but a
-elimination of the 2-cyanoethyl protecting group.[1]
Part 2: The "Killer App" – Oligonucleotide Synthesis
The primary industrial application of 2-cyanoethyl organophosphorus compounds is in the Phosphoramidite Cycle . The stability of the CE group allows the growing DNA/RNA chain to survive repeated exposure to trichloroacetic acid (TCA) or dichloroacetic acid (DCA) during the detritylation step.
2.1 The Synthesis Cycle
The cycle relies on the P(III) to P(V) oxidation state change. The 2-cyanoethyl group protects the phosphorus throughout the P(III) coupling and P(V) oxidation steps.
Figure 2: The Phosphoramidite Oligonucleotide Synthesis Cycle. The 2-cyanoethyl group remains intact through all four steps.[1]
2.2 Deprotection Protocols (Data Summary)
Post-synthesis, the CE group must be removed. The choice of reagent dictates the speed and the risk of side reactions (such as acrylonitrile adduct formation on Thymine residues).
Authoritative Insight: When using AMA (UltraFAST), the high concentration of methylamine acts as a scavenger for the released acrylonitrile, significantly reducing the risk of N3-thymine alkylation (cyanoethylation) compared to standard ammonia deprotection [1].
Part 3: Synthesis of Key Reagents
For researchers requiring custom phosphoramidites or ligands, synthesizing the chlorophosphoramidite precursor is a critical skill.
Protocol A: Synthesis of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
This is the "universal donor" reagent used to convert any nucleoside with a free 3'-hydroxyl into a phosphoramidite building block.[1]
Setup: Flame-dry a 3-neck round-bottom flask. Equip with an addition funnel, magnetic stir bar, and Argon inlet. Cool to -78°C (Dry ice/Acetone bath).
PCl3 Charge: Add
(1.0 eq) dissolved in anhydrous ether.
Amine Addition: Dropwise addition of Diisopropylamine (2.0 eq). The first equivalent acts as the nucleophile; the second acts as the HCl scavenger (precipitating as diisopropylammonium chloride).
Critical Control Point: Maintain temperature below -60°C to prevent bis-substitution.[1]
Filtration: Allow to warm to 0°C. Filter under Argon to remove the amine salt.
Alcohol Addition: Return filtrate to the reaction vessel (cooled to 0°C). Add 2-cyanoethanol (1.0 eq) and Triethylamine (1.0 eq) dropwise.[1]
Purification: Filter again to remove salts. Concentrate under reduced pressure.
Validation: Distill under high vacuum (bp ~103-105°C at 0.8 mmHg).
Self-Validating Metric:
NMR should show a singlet at ~178-180 ppm (approximate shift for the chloro-species).[1] Note: The final phosphoramidite nucleoside typically resonates at ~148-150 ppm.[1]
Protocol B: Synthesis of Tris(2-cyanoethyl)phosphine
While TCEP (Tris(2-carboxyethyl)phosphine) is the water-soluble reductant, Tris(2-cyanoethyl)phosphine is the air-stable precursor.[1]
Workflow:
Reaction: Generate Phosphine gas (
) in situ (Caution: Extreme Hazard) or use a phosphine source.
Addition: Bubble
into a reactor containing Acrylonitrile (excess) and a radical initiator (AIBN) or base catalyst (KOH/MeCN).
Crystallization: The product,
, precipitates as a white solid.
Validation: Melting point 97-98°C.
NMR in : -23 ppm [2].
Part 4: Advanced Considerations & Troubleshooting
4.1 The Acrylonitrile Problem
During deprotection, the released acrylonitrile is a Michael acceptor. It can alkylate the N3 position of Thymine residues, creating a +53 Da mass adduct.
Prevention: Ensure the deprotection reagent contains a "scavenger" nucleophile that reacts with acrylonitrile faster than the DNA base does. Methylamine (in AMA) or added nitromethane are effective scavengers.
Chlorophosphoramidites: Extremely sensitive to moisture (hydrolysis to H-phosphonate).[1] Store at -20°C under Argon. If the liquid turns cloudy or develops a precipitate, it has hydrolyzed and will compromise coupling efficiency.
Tris(2-cyanoethyl)phosphine: Air stable, but should be kept dry.[1] It is often used as a ligand in organometallic chemistry where the nitrile groups can coordinate to metal centers (e.g., Ni, Pd), modulating electronic density.
References
Glen Research. Deprotection - Volume 1 - Deprotect to Completion. Glen Research Technical Reports. Link[1]
Ereztech. Tris(2-cyanoethyl)phosphine Specification and Properties.Link[1]
Sigma-Aldrich. DNA Oligonucleotide Synthesis Mechanisms.[1]Link
Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.[1] (Foundational text for the chemistry described).[9][2][3][5][6][8][10][11][12][13][14]
Application Notes & Protocols: Tris(2-cyanoethyl) phosphite as a Polarity Reversal Catalyst
An In-depth Technical Guide Introduction: The Concept of Polarity Reversal (Umpolung) In the architecture of organic synthesis, functional groups possess an inherent and predictable electronic character. For instance, th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Introduction: The Concept of Polarity Reversal (Umpolung)
In the architecture of organic synthesis, functional groups possess an inherent and predictable electronic character. For instance, the carbonyl carbon of an aldehyde is electrophilic, naturally reacting with nucleophiles. Polarity reversal, or "Umpolung" in German, is a powerful strategy that inverts this innate reactivity. This technique transforms an electrophilic center into a nucleophilic one, opening pathways to novel bond formations that defy conventional synthetic logic. One of the classic Umpolung transformations is the generation of an "acyl anion equivalent" from an aldehyde, enabling it to function as a nucleophile.
Nucleophilic organocatalysis provides a metal-free avenue to achieve such transformations. Among the catalysts, organophosphorus compounds, and specifically trialkyl phosphites, have emerged as effective mediators. Their unique combination of properties—high nucleophilicity, the ability to stabilize intermediates, and capacity to act as a good leaving group—makes them well-suited for this role.[1]
This guide focuses on Tris(2-cyanoethyl) phosphite (CAS No. 26727-53-7)[2], a trialkyl phosphite with distinct electronic features. The electron-withdrawing nature of the three cyanoethyl groups modulates the nucleophilicity and leaving group ability of the phosphorus center, offering potentially unique reactivity and stability profiles compared to other phosphites. We will explore its mechanistic underpinnings and provide a detailed protocol for its application in generating acyl anion equivalents for carbon-carbon bond formation.
Mechanism of Action: Phosphite-Catalyzed Umpolung
The catalytic cycle for the phosphite-mediated Umpolung of an α,β-unsaturated aldehyde (enal) to generate a nucleophilic intermediate for reaction with another aldehyde (an electrophile) proceeds through several key steps. The phosphite catalyst does not merely invert the polarity of a single atom; it enables a cascade that makes the β-carbon of the enal act as a nucleophile.
Nucleophilic Conjugate Addition: The cycle begins with the nucleophilic phosphorus atom of Tris(2-cyanoethyl) phosphite attacking the β-carbon of the α,β-unsaturated aldehyde. This 1,4-conjugate addition is favored due to the soft nature of the phosphite nucleophile.
Intermediate Formation: This addition generates a zwitterionic phosphonium enolate intermediate. This step is crucial as it sets the stage for the polarity reversal.
Nucleophilic Attack (Umpolung Event): The enolate, with its nucleophilic α-carbon, now attacks the electrophilic carbonyl carbon of a second aldehyde molecule. This is the key C-C bond-forming step where the "umpoled" species reacts.
Cyclization & Rearrangement: The resulting adduct undergoes an intramolecular cyclization, followed by a rearrangement process that ultimately leads to the expulsion of the phosphite catalyst.
Catalyst Regeneration: The phosphite is regenerated, ready to enter another catalytic cycle, and the final γ-keto ester or a related product is formed.
This mechanism transforms the enal from an electrophile into a masked nucleophile, a classic example of Umpolung catalysis.[3]
Fig 1. Catalytic cycle of phosphite-mediated Umpolung.
Application & Protocols
Primary Application: Synthesis of γ-Keto Esters and Related 1,4-Dicarbonyl Compounds
A significant application of this catalytic system is the synthesis of γ-keto esters or 1,4-dicarbonyl compounds. These motifs are valuable building blocks in the synthesis of pharmaceuticals and natural products, including heterocyclic compounds like furans and pyrroles. The protocol below describes a generalized procedure for the reaction between an α,β-unsaturated aldehyde and a second, typically non-enolizable, aldehyde.
Generalized Protocol for the Synthesis of γ-Keto Esters via Phosphite-Catalyzed Umpolung
This protocol is a representative procedure based on established methods for phosphite-catalyzed reactions and should be optimized for specific substrates.[4][5][6][7]
Experimental Workflow Diagram
Fig 2. General experimental workflow for phosphite-catalyzed synthesis.
Solvent: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or toluene
Equipment: Schlenk flask or three-neck round-bottom flask, magnetic stirrer, heating mantle/oil bath, inert gas line (Nitrogen or Argon), syringes, standard laboratory glassware
Purification: Silica gel for column chromatography, rotary evaporator
Step-by-Step Procedure
Preparation and Setup:
Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
Assemble the reaction flask equipped with a magnetic stir bar, a condenser (or reflux condenser if heating), and a septum for reagent addition.
Rationale: The phosphite catalyst and key intermediates are sensitive to air and moisture. An inert and anhydrous environment is critical to prevent catalyst oxidation and quenching of the enolate intermediate, ensuring maximum yield.
Charging the Reactor:
To the reaction flask, add the electrophilic aldehyde (1.2 equivalents) and the α,β-unsaturated aldehyde (1.0 equivalent).
Add anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).
Stir the solution under an inert atmosphere.
Rationale: Using a slight excess of the electrophilic aldehyde ensures the complete consumption of the more valuable enal-derived nucleophile, driving the reaction to completion.
Catalyst Addition:
Dissolve Tris(2-cyanoethyl) phosphite (0.1 - 0.2 equivalents) in a small amount of anhydrous solvent in a separate vial.
Using a syringe, add the catalyst solution dropwise to the stirring reaction mixture over 5-10 minutes.
Rationale: A catalytic amount (10-20 mol%) is typically sufficient. Adding the catalyst slowly helps to control any initial exotherm and ensures a homogeneous reaction start.
Reaction:
Stir the reaction mixture at room temperature or heat to 40-60 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (α,β-unsaturated aldehyde) is consumed (typically 4-24 hours).
Rationale: Reaction time and temperature are substrate-dependent and require optimization. Monitoring ensures the reaction is stopped at the optimal point to maximize yield and minimize side-product formation.
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
Purify the crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Rationale: Direct purification after solvent removal is often effective. An aqueous wash could be performed prior to concentration if salts or water-soluble byproducts are a concern.
Characterization:
Combine the fractions containing the pure product and remove the solvent.
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Performance Data & Optimization
While specific yield data for Tris(2-cyanoethyl) phosphite is not extensively published, the performance of related trialkyl phosphite catalysts in similar Umpolung reactions provides a strong benchmark for expected outcomes.
Catalyst Type
Electrophile
Nucleophile Precursor
Solvent
Temp (°C)
Yield (%)
Reference Insight
Trialkyl Phosphite
Aldehydes/Ketones
-
Various
25-80
Good
General reaction for forming 1-hydroxyalkylphosphonates.[4]
Glycol-based Phosphite
Aldehydes
-
THF
N/A
N/A
Theoretical studies show phosphites are as active as cyanide.[3]
Triethyl Phosphite
MBH Alcohols
-
Solvent-free
80
~75%
Demonstrates direct conversion to phosphonates.[5]
Solvent Choice: Non-polar aprotic solvents like toluene or DCM are generally preferred.
Catalyst Loading: Typically 10-20 mol% is effective. Higher loading may be needed for less reactive substrates.
Temperature: While many reactions proceed at room temperature, gentle heating (40-60 °C) can often accelerate the reaction rate.
Safety, Handling, and Troubleshooting
Safety & Handling
Disclaimer: A comprehensive Safety Data Sheet (SDS) for Tris(2-cyanoethyl) phosphite (CAS 26727-53-7) was not available through the conducted searches. The following information is based on general best practices for organophosphorus compounds and data for the structurally related Tris(2-cyanoethyl)phosphine (TCEP) .
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8][9]
Potential Hazards (based on TCEP): The related phosphine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10][11] Assume the phosphite has a similar or greater hazard profile until proven otherwise.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[8]
Troubleshooting Guide
Problem
Probable Cause(s)
Suggested Solution(s)
No or Low Conversion
1. Inactive catalyst (oxidized).2. Presence of water or protic impurities.3. Insufficient temperature.4. Substrates are not reactive enough.
1. Use fresh or purified catalyst.2. Ensure all glassware is dry and use anhydrous solvents.3. Increase reaction temperature in 10 °C increments.4. Consider using a more reactive electrophile or a Lewis acid co-catalyst.
Side Product Formation
1. Catalyst decomposition.2. Self-polymerization of the enal.3. Product degradation over long reaction times.
1. Lower the reaction temperature.2. Add the enal slowly to the reaction mixture.3. Monitor the reaction closely and stop it once the starting material is consumed.
Inconsistent Results
1. Variable quality of reagents or solvent.2. Inconsistent inert atmosphere technique.
1. Use reagents from a reliable source; redistill solvents if necessary.2. Ensure a leak-free reaction setup and proper inert gas purging.
Conclusion
Tris(2-cyanoethyl) phosphite is a promising, electronically distinct catalyst for polarity reversal reactions. Its mechanism, rooted in nucleophilic organocatalysis, provides a powerful, metal-free method for constructing valuable 1,4-dicarbonyl scaffolds and other complex molecules. By transforming electrophilic aldehydes into potent nucleophilic intermediates, it unlocks synthetic routes that complement traditional bond-forming strategies. The generalized protocol provided herein serves as a robust starting point for researchers to explore the synthetic utility of this catalyst. Further investigation into its substrate scope and application in asymmetric catalysis will undoubtedly expand the toolkit of modern organic synthesis.
References
Chemsrc. tris(2-cyanoethyl) phosphite | CAS#:26727-53-7. Chemsrc.com. Available at: [Link].
Twitty, C. G., et al. (2019). Heteroarene Phosphinylalkylation via a Catalytic, Polarity-Reversing Radical Cascade. PMC. Available at: [Link].
Reddy, M. S., et al. (2010). Aryl ketone synthesis via tandem orthoplatinated triarylphosphite-catalyzed addition reactions of arylboronic acids with aldehydes followed by oxidation. Journal of Organic Chemistry. Available at: [Link].
Akiyama, T., et al. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews. Available at: [Link].
Bultman, M. S. (2004). PHOSPHINE-CATALYZED ADDITIONS OF NUCLEOPHILES AND ELECTROPHILES TO α,β–UNSATURATED CARBONYL COMPOUNDS. University of Illinois Urbana-Champaign. Available at: [Link].
Goldeman, W., & Soroka, M. (2006). The Preparation of Dialkyl 1-Hydroxyalkylphosphonates in the Reaction of Trialkyl Phosphites with Oxonium Salts Derived from Aldehydes or Ketones. Synthesis. Available at: [Link].
Ramirez, F., Patwardhan, A. V., & Heller, S. R. (1964). The Reaction of Trialkyl Phosphites with Aliphatic Aldehydes. P31 and H1 Nuclear Magnetic Resonance Spectra of Tetraoxyalkyl Phosphoranes. Journal of the American Chemical Society. Available at: [Link].
PubChem. Tris(2-cyanoethyl)phosphine. Pubchem.ncbi.nlm.nih.gov. Available at: [Link].
Nippon Chemical Industrial Co., Ltd. Tris(2-cyanoethyl)phosphine. Nippon-chem.com. Available at: [Link].
Goldfuss, B., & Schumacher, M. (2006). Umpolung catalysts: comparative assessments on reactivities. Journal of Molecular Modeling. Available at: [Link].
Kano, T., et al. (2009). Generation of Chiral Phosphonium Dialkyl Phosphite as a Highly Reactive P-Nucleophile: Application to Asymmetric Hydrophosphonylation of Aldehydes. Journal of the American Chemical Society. Available at: [Link].
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Tris(2-cyanoethyl)phosphine in Modern Chemical Synthesis. Ningboinno.com. Available at: [Link].
Gatzenmeier, T., et al. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Symmetry. Available at: [Link].
Keglevich, G. (2020). Green phosphonate chemistry – Does it exist? Green Chemistry. Available at: [Link].
Zercher, D. C., et al. (2014). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses. Available at: [Link].
da Silva, A. D., et al. (2016). First DMAP-mediated direct conversion of Morita–Baylis–Hillman alcohols into γ-ketoallylphosphonates: Synthesis of γ-aminoallylphosphonates. Beilstein Journal of Organic Chemistry. Available at: [Link].
Ghavami, H. (2016). SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS. York University. Available at: [Link].
Liu, G., et al. (2023). The functional mechanisms of phosphite and its applications in crop plants. Frontiers in Plant Science. Available at: [Link].
Wang, W., Xu, B., & Hammond, G. B. (2009). Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. Organic Chemistry Portal. Available at: [Link].
Wang, W., Xu, B., & Hammond, G. B. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. Journal of Organic Chemistry. Available at: [Link].
Hauser, C. R. (1971). Process for preparing gamma-substituted beta-keto esters. Google Patents.
Application Note: Tris(2-cyanoethyl) Phosphite in Oligonucleotide Synthesis
This Application Note provides a detailed technical guide on Tris(2-cyanoethyl) phosphite , a specialized trivalent phosphorus reagent used in oligonucleotide chemistry. Important Editorial Note: A critical distinction m...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a detailed technical guide on Tris(2-cyanoethyl) phosphite , a specialized trivalent phosphorus reagent used in oligonucleotide chemistry.
Important Editorial Note: A critical distinction must be made immediately. This reagent is NOT Tris(2-carboxyethyl)phosphine (TCEP-HCl), which is a common disulfide reducing agent. Tris(2-cyanoethyl) phosphite is a phosphitylating agent used to introduce phosphorus moieties into nucleosides.[1]
Subject: Utilization of Tris(2-cyanoethyl) phosphite for H-Phosphonate Synthesis and Chemical Phosphorylation.
CAS: 26727-53-7 | Formula:
| Molecular Weight: 241.18 Da
Executive Summary
Tris(2-cyanoethyl) phosphite is a reactive P(III) reagent utilized primarily in the solution-phase synthesis of modified nucleoside intermediates. Unlike standard phosphoramidites used in automated solid-phase synthesis, this reagent serves as a versatile precursor for generating Nucleoside H-Phosphonates and Phosphite Triesters . Its unique structure allows for mild transesterification reactions, making it an essential tool for medicinal chemists developing pronucleotides, phosphate diester prodrugs, and modified RNA backbones.
Critical Reagent Distinction
Feature
Tris(2-cyanoethyl) phosphite
TCEP (Tris(2-carboxyethyl)phosphine)
Role
Phosphitylating Agent (Source of Phosphorus)
Reducing Agent (Cleaves Disulfides)
Oxidation State
P(III) - Reactive
P(III) - Reducing
Application
Backbone Synthesis / Modification
Protein/RNA Handling, Deprotection
Safety
Moisture Sensitive, Potential Toxicity
Water Soluble, Generally Low Odor
Scientific Mechanism & Chemistry
The utility of Tris(2-cyanoethyl) phosphite lies in its ability to undergo transesterification with nucleophilic hydroxyl groups on a nucleoside.
The Phosphitylation Pathway
When reacted with a 5'-protected nucleoside (R-OH), the reagent undergoes exchange, displacing one cyanoethanol molecule to form a Bis(2-cyanoethyl) phosphite triester .
Conversion to H-Phosphonates
The resulting phosphite triester is a "masked" H-phosphonate. Upon treatment with a base (typically a tertiary amine or DBU), the cyanoethyl groups undergo
-elimination. However, controlled hydrolysis or specific basic conditions can yield the Nucleoside H-Phosphonate Monoester , a key intermediate for synthesizing backbone-modified oligonucleotides (e.g., phosphoramidates).
Chemical 5'-Phosphorylation
This reagent is also employed for the chemical phosphorylation of the 5'-hydroxyl group of unprotected or partially protected nucleosides, converting them into 5'-monophosphates after oxidation and deprotection.
Experimental Protocols
Protocol A: Synthesis of 5'-DMT-Nucleoside 3'-H-Phosphonates
This protocol describes the conversion of a protected nucleoside to its H-phosphonate monoester, suitable for use in H-phosphonate solid-phase synthesis cycles.
-elimination of cyanoethyl groups and removal of base protecting groups.
Isolation: Lyophilize to obtain the 5'-monophosphate nucleoside.
Visualization of Pathways
The following diagram illustrates the chemical transformation from the nucleoside to the H-Phosphonate Monoester using Tris(2-cyanoethyl) phosphite.
Caption: Reaction pathway for the synthesis of Nucleoside H-Phosphonates using Tris(2-cyanoethyl) phosphite via transesterification and subsequent hydrolysis.
Data Summary & Troubleshooting
Comparative Yields and Conditions
The following table summarizes typical yields when using Tris(2-cyanoethyl) phosphite versus alternative phosphorylation methods.
Method
Reagent
Typical Yield (Solution Phase)
Primary Application
Tris-Reagent
Tris(2-cyanoethyl) phosphite
75 - 85%
H-Phosphonate Synthesis
Bis-Reagent
Bis(2-cyanoethyl) phosphoramidite
90 - 95%
Phosphoramidite Synthesis
Chloridite
2-Cyanoethyl phosphorochloridite
60 - 70%
Rapid Phosphitylation (Unstable)
Sulfone
Chemical Phosphorylation Reagent
>95%
Automated 5'-Phosphorylation
Troubleshooting Guide
Low Coupling Efficiency: Ensure the reagent is fresh. P(III) reagents oxidize to P(V) species (phosphates) upon exposure to air, which are unreactive in this pathway. Check
P NMR; a peak at ~ -10 to 0 ppm indicates oxidation (bad). The active reagent should be around ~130-140 ppm.
Incomplete Elimination: If the cyanoethyl groups remain, increase the pH during the hydrolysis step or use a stronger base like DBU in acetonitrile for the elimination step.
Precipitate Formation: During workup, triethylammonium salts can be sticky. Use cold hexane or ether for precipitation to obtain a clean powder.
References
Preparation of Nucleoside H-Phosphonates: Szabo, T., et al. (1995). "2-Cyanoethyl H-Phosphonate: A Reagent for the Mild Preparation of Nucleoside H-Phosphonate Monoesters." Synthetic Communications. Link
H-Phosphonate Chemistry Review: Stawinski, J. & Strömberg, R. (2005). "Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry." Methods in Molecular Biology. Link
Chemical Phosphorylation: Bannwarth, W. & Küng, E. (1987). "A Simple and Effective Chemical Phosphorylation Procedure for Oligonucleotides." Tetrahedron Letters. Link
Reagent Data: PubChem Compound Summary for Tris(2-cyanoethyl) phosphite (CAS 26727-53-7). Link
General Oligonucleotide Synthesis: Beaucage, S. L. & Caruthers, M. H. (1981).[5] "Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis." Tetrahedron Letters. Link
Application Notes and Protocols for Radical-Mediated Alkene Alkylation Using Phosphite Reagents
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal to the constr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal to the construction of complex molecular architectures in pharmaceuticals, agrochemicals, and materials science. Among the myriad of synthetic strategies, radical-mediated alkene alkylation has emerged as a powerful tool for its mild reaction conditions and high functional group tolerance. This comprehensive guide delves into the nuanced world of radical-mediated alkene alkylation, with a specific focus on the versatile role of phosphite reagents. We will move beyond a mere recitation of procedural steps to provide a deep, mechanistic understanding of these transformations. This document will serve as a practical resource, offering detailed, field-tested protocols and expert insights to empower researchers to confidently and effectively implement these methodologies in their own laboratories.
Introduction: The Strategic Advantage of Phosphite-Mediated Radical Alkylation
Traditional methods for alkene alkylation often rely on organometallic reagents or harsh reaction conditions, which can limit their applicability with sensitive substrates. Radical-mediated approaches offer a compelling alternative, proceeding through open-shell intermediates under neutral conditions, thus preserving delicate functional groups.[1][2]
Phosphite reagents, particularly trialkyl phosphites, have carved a unique niche in this domain. Their utility extends beyond simple radical trapping; they can act as atom acceptors, radical precursors, and key components in photocatalytic cycles.[1][3] This guide will explore two distinct, yet complementary, phosphite-mediated protocols for the radical alkylation of alkenes, providing a solid foundation for their application in complex molecule synthesis.
The Core Principle: A Tale of Two Radical Generation Strategies
At the heart of these methods lies the generation of a carbon-centered radical, which then adds across the π-system of an alkene. The subsequent radical intermediate is then quenched to afford the final alkylated product. The ingenuity of phosphite-mediated approaches is showcased in the diverse strategies for generating the initial alkyl radical. We will examine two such strategies in detail:
Desulfurative Alkylation: Utilizing thiols as latent alkyl radical sources, with triethyl phosphite acting as a sulfur atom acceptor.
Photocatalytic Alkylation: Employing potassium xanthogenates as radical precursors, where triethyl phosphite is integral to a visible-light-mediated catalytic cycle.
Protocol 1: Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols
This method leverages the thermodynamic driving force of forming a strong phosphorus-sulfur double bond to facilitate the generation of carbon-centered radicals from readily available thiols.[1][2][4][5][6]
Mechanistic Rationale: The "Why" Behind the "How"
The reaction proceeds via a radical chain mechanism, initiated by a standard radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN). The key to this transformation is the role of triethyl phosphite as a sulfur atom acceptor, which drives the equilibrium towards the desired C-C bond formation.
Figure 1. Proposed mechanism for desulfurative alkene alkylation.
Initiation: Thermal decomposition of AIBN generates an initiator radical.
Propagation:
The initiator radical abstracts a hydrogen atom from the thiol (R-SH) to produce a thiyl radical (RS•).
The thiyl radical reacts with triethyl phosphite in a sulfur atom transfer process, generating the key alkyl radical (R•) and triethyl thiophosphate.[1][2][4] This step is thermodynamically favorable due to the formation of the strong P=S bond.
The newly formed alkyl radical adds to the alkene in an anti-Markovnikov fashion to yield a more stable secondary radical.
This adduct radical then abstracts a hydrogen atom from another molecule of the starting thiol to furnish the final alkylated product and regenerate the thiyl radical, thus propagating the chain.
A critical consideration is the potential for the intermediate carbon-centered radical to abstract a hydrogen atom from the thiol starting material, leading to an undesired reduction product. To mitigate this, the concentration of the thiol is kept low by its slow addition to the reaction mixture.[1]
Experimental Protocol
Materials:
Alkene (1.0 equiv)
Thiol (1.5 equiv)
Triethyl phosphite (1.5 equiv)
AIBN (0.15 equiv)
Anhydrous benzene (or toluene)
Syringe pump
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add the alkene, triethyl phosphite, and the solvent.
Reagent Preparation: In a separate vial, prepare a solution of the thiol and AIBN in the reaction solvent.
Slow Addition: Using a syringe pump, add the thiol/AIBN solution to the reaction mixture over a period of 7.5 hours while heating at 70 °C.[7]
Reaction Monitoring: After the addition is complete, continue heating for an additional 6 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography to afford the desired alkylated alkene.
Application Notes and Troubleshooting
Solvent: Benzene is commonly used, but toluene can be a suitable, less hazardous alternative. Ensure the solvent is anhydrous and degassed to prevent quenching of radical intermediates.
Alkene Scope: A wide range of functionalized and unfunctionalized alkenes are well-tolerated, including those with ethers, esters, amides, and even epoxides.[1][4] Electronically unbiased alkenes such as 1-hexene and allyl benzene react efficiently.[1][4] However, styrenes have been reported to be unsuccessful, leading to oligomerization.[1]
Thiol Scope: Primary and secondary thiols adjacent to anion-stabilizing groups are effective radical precursors.[4]
Optimization: The rate of thiol addition is crucial for minimizing the formation of the reduced thiol byproduct. If significant amounts of this byproduct are observed, further decrease the rate of addition.[1][7]
Safety: Work in a well-ventilated fume hood. AIBN is a potentially explosive solid and should be handled with care. Benzene is a known carcinogen.
Table 1. Representative yields for the desulfurative alkylation of various alkenes.
Protocol 2: Photocatalytic Alkylation of α-(Trifluoromethyl)styrenes with Potassium Xanthogenates
This modern approach utilizes visible light and an organic photocatalyst to generate alkyl radicals from readily available potassium xanthogenates. Triethyl phosphite plays a crucial role in the oxidative desulfurization and cleavage of the C-O bond of the xanthogenate.[3]
Mechanistic Insights: A Symphony of Light, Catalyst, and Phosphite
This reaction is initiated by the excitation of an organic photocatalyst (e.g., 3DPAFIPN) with blue light. The excited photocatalyst then engages in a single-electron transfer (SET) with the potassium xanthogenate, initiating a cascade that ultimately generates an alkyl radical.
Figure 2. Proposed mechanism for photocatalytic alkylation with xanthogenates.
Photocatalyst Excitation: The organic photocatalyst absorbs a photon of blue light and is promoted to an excited state.
Single-Electron Transfer (SET): The excited photocatalyst oxidizes the potassium xanthogenate to a xanthogenate radical.
Radical Generation: The xanthogenate radical undergoes a phosphite-assisted desulfurization and carbon-oxygen bond cleavage to generate the desired alkyl radical.[3]
Alkene Addition: The alkyl radical adds to the α-(trifluoromethyl)styrene to form a stabilized benzylic radical intermediate.
Termination: The benzylic radical is quenched to afford the final product, and the photocatalyst is regenerated to complete the catalytic cycle.
Experimental Protocol
Materials:
α-(Trifluoromethyl)styrene (1.0 equiv)
Potassium xanthogenate (1.5 equiv)
Triethyl phosphite (1.5 - 5.0 equiv)
3DPAFIPN (0.6 mol%)
Anhydrous dichloromethane (DCM)
Blue LED light source
Procedure:
Reaction Setup: In a test tube, combine the potassium xanthogenate and the photocatalyst.
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon).
Reagent Addition: Add the anhydrous DCM, triethyl phosphite, and the α-(trifluoromethyl)styrene.
Irradiation: Tightly seal the tube and irradiate with a blue LED light source for 3 hours with stirring.[3]
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
Application Notes and Considerations
Phosphite Stoichiometry: The amount of triethyl phosphite required can vary depending on the nature of the alkyl radical being generated. For secondary radicals, a higher equivalence (up to 5.0 equiv) may be necessary for efficient reaction.[3]
Substrate Scope: This method is particularly effective for the alkylation of α-(trifluoromethyl)styrenes. The reaction works well with xanthogenates that generate both primary and secondary alkyl radicals.
Photocatalyst: While 3DPAFIPN is specified, other organic photocatalysts with suitable redox potentials may also be effective.
Light Source: A standard blue LED strip is typically sufficient for this transformation. Ensure consistent and even irradiation of the reaction vessel.
Table 2. Representative yields for the photocatalytic alkylation of α-(trifluoromethyl)styrene.
Concluding Remarks and Future Outlook
The protocols detailed herein underscore the remarkable versatility of phosphite reagents in facilitating radical-mediated alkene alkylation. From acting as a stoichiometric atom acceptor in desulfurative processes to being a key player in modern photocatalytic cycles, phosphites offer a range of synthetic solutions that are both mild and highly functional group tolerant.
The desulfurative alkylation using thiols provides a robust and broadly applicable method for C-C bond formation, while the photocatalytic approach with xanthogenates represents a contemporary strategy that leverages the power of visible light. As the field of organic synthesis continues to evolve, the development of novel phosphite-based reagents and their application in innovative radical transformations will undoubtedly continue to expand the synthetic chemist's toolkit, enabling the construction of ever more complex and valuable molecules.
References
Lopp, J., & Schmidt, V. (2019). Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. Organic Letters, 21(19), 8031–8036. [Link]
Lopp, J., & Schmidt, V. (2019). Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. eScholarship, University of California. [Link]
Lopp, J., & Schmidt, V. (2019). Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. ChemRxiv. [Link]
Huang, Z., Chen, Y., & Kanan, M. W. (2022). Hypophosphite Addition to Alkenes Under Solvent-Free and Non-Acidic Aqueous Conditions. Chemical Communications. [Link]
Request PDF. (n.d.). Visible Light Organophotoredox-Catalyzed Phosphonoalkylation of Alkenes via Deaminative Three-Component Radical-Radical Coupling. ResearchGate. [Link]
Yi, W., et al. (2022). Advances in radical phosphorylation from 2016 to 2021. OAE Publishing Inc.[Link]
Gryaznov, P. Y., et al. (2022). Phosphorus-Centered Radicals: Synthesis, Properties, and Applications. A Review. Doklady Chemistry, 507, 229–243. [Link]
Lopp, J., & Schmidt, V. (2019). Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. Organic Letters. [Link]
RSC Publishing. (2025). Recent developments in alkene oxo-functionalization reactions governed by photoredox methods. Organic Chemistry Frontiers. [Link]
Lopp, J., & Schmidt, V. (2019). Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. ACS Publications. [Link]
ResearchGate. (n.d.). Geometries of P-centered radicals and general methods for generating...[Link]
ResearchGate. (n.d.). Radical functionalization of alkenes based on P-centered radicals.[Link]
Request PDF. (n.d.). Visible-Light-Driven Phosphonoalkylation of Alkenes. ResearchGate. [Link]
Request PDF. (n.d.). Addition of Trichloromethyl Radicals to Alkenes: The Use of Phosphites as Hydrogen-Atom Donors in Intermolecular Radical Reactions. ResearchGate. [Link]
Lopp, J., & Schmidt, V. (2019). Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. Organic Letters. [Link]
Breher, F. (2015). Understanding phosphorus-centered radicals for a sustainably phosphor chemistry. GDCh-Vortrag. [Link]
Crivello, J. V., & Liu, S. (2013). Trialkyl phosphites and diaryliodonium salts as co-initiators in a system for radical-promoted visible-light-induced cationic polymerization. PubMed. [Link]
Montagnon, T., et al. (2008). Recent Developments in the Addition of Phosphinylidene-Containing Compounds to Unactivated Unsaturated Hydrocarbons: Phosphorus-Carbon Bond-Formation via Hydrophosphinylation and Related Processes. PMC. [Link]
Grygorenko, O. O., et al. (2021). Photocatalytic Alkylation of α-(Trifluoromethyl)Styrenes with Potassium Xanthogenates. MDPI. [Link]
ResearchGate. (n.d.). Trimethyl Phosphite as a Trap for Alkoxy Radicals Formed from the Ring Opening of Oxiranylcarbinyl Radicals. Conversion to Alkenes. Mechanistic Applications to the Study of C−C versus C−O Ring Cleavage. [Link]
Removing oxidized phosphite byproducts from reaction mixtures
Topic: Removing Oxidized Phosphite Byproducts (TPPO) from Reaction Mixtures Welcome to the Purification Support Hub The Issue: You have successfully performed a Wittig, Mitsunobu, Staudinger, or Suzuki coupling using tri...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing Oxidized Phosphite Byproducts (TPPO) from Reaction Mixtures
Welcome to the Purification Support Hub
The Issue: You have successfully performed a Wittig, Mitsunobu, Staudinger, or Suzuki coupling using triphenylphosphine (
). Now, you are left with a crude mixture contaminated with stoichiometric amounts of Triphenylphosphine Oxide (TPPO) .[1][2][3]
The Symptoms:
Co-elution: TPPO (
in EtOAc/Hex) often streaks on silica, masking or co-eluting with polar products.
Crystallization Failure: TPPO acts as an impurity that inhibits the crystallization of your target molecule.[3]
Solubility Trap: It is soluble in most polar organic solvents but lipophilic enough to drag into organic extracts.
The Solution: Do not rely solely on chromatography. Use Chemo-Physical Precipitation (Complexation) as your primary defense.
Part 1: The "Magic Bullet" Protocols (Metal Complexation)
The most robust method for removing TPPO without chromatography is exploiting its Lewis basicity. TPPO forms crystalline coordination complexes with specific metal salts (
, , ) that are insoluble in the reaction solvent.[4]
Selection Guide: Which Salt for Which Solvent?
Reaction Solvent
Recommended Salt
Complex Formed
Efficiency
Ethanol / Methanol
Zinc Chloride ()
>95% Removal
Toluene / Benzene
Magnesium Chloride ()
~90% Removal
THF / Et₂O / MTBE
Calcium Bromide ()
>98% Removal
Tech Note: The choice of salt is critical.
is ineffective in THF because it remains soluble. is the superior choice for ethereal solvents (Hergueta, 2022).
Protocol A: The Zinc Chloride Method (For Alcohols)
Best for: Products stable in EtOH/MeOH.
Mechanism:
acts as a Lewis acid, coordinating two equivalents of TPPO to form a bulky, precipitating adduct.
Reagents:
Anhydrous
Ethanol (Absolute)
Step-by-Step Workflow:
Concentration: Evaporate your crude reaction mixture to an oil/solid.
Dissolution: Redissolve the crude residue in minimal Ethanol (approx. 5 mL per gram of crude).
Preparation of Salt: Prepare a 1.8 M solution of
in warm Ethanol.
Calculation: Use 2.0 equivalents of
relative to the theoretical amount of TPPO.
Complexation: Add the
solution to your crude mixture at room temperature. Stir vigorously for 30 minutes.
Observation: A thick white precipitate (
) should form immediately.
Filtration: Filter the suspension through a sintered glass frit or Celite pad.
Solid: Contains the TPPO complex (Discard).
Filtrate: Contains your product and excess
.
Workup: Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. The excess
will wash into the aqueous layer; your product stays in the organic layer.
Protocol B: The Calcium Bromide Method (For THF/Ethers)
Best for: Mitsunobu/Wittig reactions run in THF where solvent exchange is undesirable.
Mechanism:
coordinates with TPPO in ethereal solvents to form an insoluble complex.[4][5] Unlike , this works directly in the reaction solvent.
Step-by-Step Workflow:
Direct Addition: Do not evaporate the reaction solvent (THF).
Stoichiometry: Add 2.0 to 3.0 equivalents of anhydrous
powder directly to the reaction mixture.
Aging: Stir at room temperature for 1–2 hours.
Filtration: Filter the solids.
Wash: Rinse the filter cake with a small amount of fresh THF to recover any trapped product.
Part 2: Solubility & Physical Separation Strategies
If your product is sensitive to Lewis acids or metals, use solubility differentials.
Protocol C: The "Hexane Crash" (Trituration)
Best for: Polar products insoluble in hydrocarbons.
Evaporation: Remove all reaction solvent.
Solubilization: Dissolve the residue in the minimum amount of DCM or Toluene.
Precipitation: Slowly add Hexane or Pentane (ratio 10:1 vs. the polar solvent) while stirring rapidly.
Filtration: TPPO is poorly soluble in Hexane and will precipitate.[3] Filter off the solid.[1][2][3][6][7][8][9]
Chromatography: The filtrate (containing product) is now significantly enriched and easier to purify.
Part 3: Prevention (Solid-Supported Reagents)
For high-throughput libraries or medicinal chemistry where filtration is preferred over extraction.
Concept: The phosphine is attached to a polystyrene bead.[10] When it oxidizes, the TPPO remains attached to the bead.
Workflow:
Setup: Use PS-PPh3 (loading usually ~3 mmol/g) instead of free
.
Reaction: Run the reaction in DCM or THF. Note that reaction kinetics may be slower due to heterogeneous phase transfer.
Purification:
Filter the reaction mixture through a frit.
Retentate (Solid): Contains the spent reagent (PS-TPPO).
Filtrate (Liquid): Contains pure product.
Regeneration: The resin can technically be recycled using trichlorosilane (
), though this is rarely done in discovery chemistry due to safety concerns.
Part 4: Visualizing the Decision Process
Use this flowchart to select the optimal removal strategy for your specific reaction context.
Figure 1: Decision Matrix for Triphenylphosphine Oxide (TPPO) Removal Strategies.
Part 5: Troubleshooting & FAQs
Q: I used ZnCl2, but I still see TPPO in my NMR.
Diagnosis: You likely used wet solvent or insufficient mixing time.
Fix: The complexation is reversible if water is present. Ensure absolute ethanol is used. Alternatively, cool the mixture to 0°C before filtration to decrease the solubility of the complex.[9]
Q: My product is acid-sensitive. Can I use the ZnCl2 method?
Risk:
is a mild Lewis acid.
Alternative: Use the Oxalyl Chloride method (Byrne et al., 2012).[7] Reacting the crude with oxalyl chloride converts TPPO into a chlorophosphonium salt (
), which precipitates. However, this generates HCl, so ensure your product can withstand transient acidic conditions or buffer appropriately.
Q: The CaBr2 method turned my reaction into a solid block.
Diagnosis: High concentration.
Fix: The
-TPPO complex is voluminous. Dilute your reaction mixture with more THF before adding the salt to maintain stirrability.
Q: Can I just wash with water?
Fact: No. TPPO has a
of approx 2.8. It partitions significantly into organic solvents (DCM, EtOAc) and cannot be removed by simple aqueous extraction.
References
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[11] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][4][6][7][12] The Journal of Organic Chemistry, 82(19), 9931–9936. [Link][11]
Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2.[5] Organic Process Research & Development, 26(6), 1845–1853. [Link][5]
Byrne, P. A., et al. (2012).[7] A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions.[7] Organic & Biomolecular Chemistry, 10, 3531-3537.[7] [Link]
Technical Support Center: Optimizing Yields in Phosphite-Mediated Radical Desulfurization
Welcome to the technical support center for phosphite-mediated radical desulfurization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for phosphite-mediated radical desulfurization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of this powerful synthetic tool and optimize your reaction yields.
Introduction to Phosphite-Mediated Radical Desulfurization
Phosphite-mediated radical desulfurization is a valuable metal-free method for the reductive cleavage of carbon-sulfur bonds, finding applications from small molecule synthesis to peptide modification.[1][2] The reaction is driven by the formation of a strong phosphorus-sulfur bond, which facilitates the conversion of a thiol to a carbon-centered radical. This radical can then be trapped by a hydrogen atom donor or participate in further carbon-carbon bond-forming reactions.[3][4][5] While highly effective, achieving optimal yields can be challenging. This guide will address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of phosphite-mediated radical desulfurization?
A1: The reaction proceeds via a radical chain mechanism. A radical initiator generates a radical species that abstracts a hydrogen atom from the thiol, forming a thiyl radical. This thiyl radical then adds to the phosphite to form a thiophosphoranyl radical intermediate. This intermediate undergoes β-scission to release a carbon-centered radical and a thiophosphate.[1][6] The carbon-centered radical is then quenched by a hydrogen atom donor to yield the desulfurized product. In catalytic systems, a stoichiometric reductant like tris(trimethylsilyl)silane (TTMSS) is used to regenerate the active phosphite species.[1][6][7]
Q2: Is a stoichiometric amount of phosphite always necessary?
A2: Not necessarily. While many protocols use a stoichiometric amount of phosphite, recent advancements have established catalytic variants.[1][7] These catalytic systems employ a co-reductant, such as tris(trimethylsilyl)silane (TTMSS), to regenerate the active P(III) phosphite from the P(V)=S thiophosphate byproduct.[1][6][7] This approach is more atom-economical and can simplify purification.
Q3: What are the most common radical initiators for this reaction?
A3: Azobisisobutyronitrile (AIBN) and azo-bis(cyclohexyl)nitrile (ACHN) are the most commonly used thermal initiators.[1][3][5] The choice of initiator can be critical, and its thermal decomposition rate should be appropriate for the reaction temperature to ensure a steady generation of radicals throughout the reaction. For instance, ACHN is often chosen for its longer half-life at typical reaction temperatures.[1]
Q4: Can this method be used for complex molecules with sensitive functional groups?
A4: Yes, one of the key advantages of this metal-free method is its high functional group tolerance.[1][3][7][8] It has been successfully applied to substrates containing esters, amides, protected amines, and even epoxides without significant degradation.[3][8]
Troubleshooting Guide
Low yields or the formation of side products are common hurdles in optimizing phosphite-mediated radical desulfurization. The following table outlines frequent problems, their probable causes, and recommended solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inefficient radical initiation. 2. Inactive or insufficient phosphite. 3. Reaction temperature is too low.
1. Choose an initiator with an appropriate half-life for the reaction temperature (e.g., ACHN for higher temperatures).[1] 2. Use a fresh, high-purity phosphite. Consider a more reactive phosphite like trimethyl phosphite. 3. Increase the reaction temperature to ensure efficient initiator decomposition.[1]
Formation of Reduced Thiol Side Product
Competitive H-atom transfer from the starting thiol to the intermediate carbon-centered radical.[3][5]
Keep the concentration of the thiol low relative to other reagents. This can be achieved by the slow addition of the thiol and initiator to the reaction mixture via a syringe pump.[3][5][8]
Incomplete Reaction in Catalytic Systems
1. Insufficient loading of the phosphite catalyst. 2. Inefficient regeneration of the phosphite.
1. Increase the catalyst loading of the phosphite (e.g., from 10 mol% to 20 mol%).[1] 2. Ensure the use of an effective stoichiometric reductant like TTMSS.[1][7]
Formation of Disulfide Byproducts
Oxidation of the starting thiol.
Degas the solvent thoroughly before starting the reaction to remove dissolved oxygen. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Experimental Protocols
Protocol 1: General Procedure for Stoichiometric Desulfurative Alkylation
This protocol is adapted from a procedure for the reductive alkylation of alkenes using thiols as carbon-centered radical precursors.[3][5]
To a reaction vessel, add the alkene (1.5 equivalents), triethyl phosphite (1.5 equivalents), and degassed benzene (to achieve a 0.1 M concentration of the thiol).
In a separate syringe, prepare a solution of the thiol (1.0 equivalent) and AIBN (0.15 equivalents) in degassed benzene.
Heat the reaction vessel to 70 °C.
Add the thiol/AIBN solution to the reaction vessel via syringe pump over 7.5 hours.
After the addition is complete, continue heating the reaction for an additional 6 hours.
Cool the reaction to room temperature and concentrate under reduced pressure.
Purify the residue by silica gel chromatography to isolate the desired product.
Protocol 2: Catalytic Desulfurization Using TTMSS
This protocol is based on a method for the catalytic reductive desulfurization of thiols.[1][7]
In a glovebox, add the thiol substrate (1.0 equivalent), trimethyl phosphite (0.2 equivalents), ACHN (0.2 equivalents), and tris(trimethylsilyl)silane (TTMSS, 2.0 equivalents) to a reaction vial.
Add degassed toluene to achieve a 0.05 M concentration of the substrate.
Seal the vial and remove it from the glovebox.
Heat the reaction mixture at 88 °C for 16 hours.
Cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography.
Visualizing the Process
The Radical Desulfurization Cycle
The following diagram illustrates the key steps in the phosphite-mediated radical desulfurization process.
Caption: Catalytic cycle of phosphite-mediated radical desulfurization.
Troubleshooting Logic Flow
This diagram provides a visual guide to troubleshooting common issues encountered during the reaction.
Caption: A decision tree for troubleshooting phosphite-mediated desulfurization.
References
Morsy, R. M. I., Samala, G., Jalan, A., Kopach, M. E., Venneti, N. M., & Stockdill, J. L. (2023). Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis. Chemical Science, 14(30), 8153–8159. [Link]
Lopp, J. M., & Schmidt, V. A. (2019). Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. Organic Letters, 21(19), 8031–8036. [Link]
Lopp, J. M., & Schmidt, V. A. (2021). Experimental and Computational Investigations into Trivalent Phosphorous-Mediated Radical Thiol Desulfurization. ChemRxiv. [Link]
Schmidt, V. A. (2019). Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. ACS Publications. [Link]
Schmidt, V. A. (2019). Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. ACS Publications. [Link]
Mosquera, A., Rincón, J. A., & de Lera, Á. R. (2011). Radical Addition of Dialkyl Phosphites to Alkenes and Alkynes. Synthesis, 2011(13), 2091-2096. [Link]
Morsy, R. M. I., Samala, G., Jalan, A., Kopach, M. E., Venneti, N. M., & Stockdill, J. L. (2023). Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis. ResearchGate. [Link]
Pouladi, T., et al. (2023). Modeling and Experimental Investigation of Sulfurous Compounds Removal from Gas Condensate through Ultrasound-Assisted Oxidative Desulfurization Method. ACS Omega. [Link]
Bagheri, M., Masoomi, M. Y., & Morsali, A. (2024). Deep Oxidative Desulfurization of Planar Compounds Over Functionalized Metal–Organic Framework UiO-66(Zr): An Optimization Study. ACS Omega. [Link]
Telo, J. P., & Maçanita, A. L. (2003). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A, 107(2), 247-252. [Link]
Lopp, J. M., & Schmidt, V. A. (2019). Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. ChemRxiv. [Link]
Ghasemi, M., et al. (2022). An Innovative Approach for Oxidative Desulfurization Advancement through High Shear Mixing: An Optimization Study on the Application of Benzothiophene. ACS Omega. [Link]
Morsy, R. M. I., et al. (2023). Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis. Royal Society of Chemistry. [Link]
Purification methods for Tris(2-cyanoethyl) phosphite synthesis
The following Technical Support Center guide is designed for researchers and process chemists working with Tris(2-cyanoethyl) phosphite . Status: Active | Topic: Synthesis & Purification | Audience: R&D, Oligo Synthesis...
Before proceeding, verify your target compound.[1][2]
Target Compound:Tris(2-cyanoethyl) phosphite (
).[1][2][3][4] A P(III) ester used as a phosphitylating agent.[1][2][5][6][7] Liquid/Oil.
Common Confusion:Tris(2-cyanoethyl) phosphine (TCEP).[1][2][3] A reducing agent for disulfide bonds.[2] Solid (mp ~97°C).
Common Confusion:2-Cyanoethyl tetraisopropyl phosphoramidite .[2][3] The standard "amidite" monomer.
Module 1: Synthesis Protocols
Expert Insight: The primary challenge with Tris(2-cyanoethyl) phosphite is its thermal instability and susceptibility to hydrolysis.[2][3] It cannot be distilled at atmospheric pressure and degrades even under high vacuum if heated excessively.[2] Therefore, purity must be engineered into the synthesis , not achieved solely through downstream purification.[1]
Method A: The Silylated Route (Recommended for High Purity)
Why this method? It eliminates the formation of amine salts (e.g., Pyridine[1]·HCl), which are difficult to filter from the viscous phosphite oil.[1]
Solvent: Anhydrous Diethyl Ether or THF (Critical for salt precipitation).[1][2]
Protocol:
Solvent Choice: Use Diethyl Ether .[2] The product is soluble in ether, but the amine-HCl salts are not.
Mixing: Combine 3-hydroxypropionitrile (3.0 eq) and Base (3.3 eq) in ether at -10°C.
Phosphitylation: Slowly add
(1.0 eq) in ether over 1 hour. Exothermic.
Filtration: Perform filtration under Argon (Schlenk frit) to remove the precipitated amine salts.[2]
Note: Do not use paper filtration in open air; moisture will hydrolyze the product immediately.
Concentration: Evaporate solvent under reduced pressure (<30°C).
Module 2: Purification & Troubleshooting
Workflow Visualization
Caption: Logical workflow for assessing crude product quality and identifying impurity sources.
Troubleshooting Q&A
Q1: My product is a cloudy, viscous sludge instead of an oil. What happened?
Diagnosis: Incomplete removal of amine salts (Method B).[2] Pyridinium hydrochloride is hygroscopic and forms a sticky gum with the phosphite.
The Fix: Do not add water. Dissolve the crude material in a minimum amount of dry DCM, then add 10 volumes of cold, dry Diethyl Ether or Hexane.[1] The salts should precipitate out. Filter rapidly under inert gas.[2]
Q2: Can I distill the product to improve purity?
Risk: High.[2] Tris(2-cyanoethyl) phosphite disproportionates and polymerizes at temperatures >100°C.[2][3]
Protocol: If you must distill, use a Kugelrohr apparatus or high-vacuum line (<0.5 mmHg).[1][2][3] The boiling point is approximately 90–96°C at 1 mmHg .[10] Keep the bath temperature below 110°C. If the residue turns orange/brown, stop immediately (polymerization).[1][2]
Q3: The
P NMR shows a large peak around 8-10 ppm.[2][3] Can I save the batch?
Diagnosis: This is the H-phosphonate species (diester), resulting from hydrolysis (loss of one cyanoethyl group).[1][2][3]
Verdict:No. You cannot easily "re-phosphitylate" the diester back to the triester without generating complex mixtures. The batch must be discarded or used for H-phosphonate chemistry if applicable.[3]
Prevention: Ensure all glassware is oven-dried and reagents (especially the alcohol) are azeotropically dried with acetonitrile or toluene before use.[2][3]
Q4: I see a peak at -2 ppm. What is it?
Diagnosis: Tris(2-cyanoethyl) phosphate (P=O).[1][2][3][6][10] This is the oxidized form.
Cause: Exposure to air or peroxides in the ether/THF solvent.
Prevention: Use inhibitor-free, freshly distilled solvents.[1][2][3] Store the product under Argon at -20°C.
Gait, M. J. (1984).[1][2] Oligonucleotide Synthesis: A Practical Approach. IRL Press. (Foundational text on phosphotriester and phosphite chemistry).
Beaucage, S. L., & Iyer, R. P. (1992).[1][2] Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.[1][2][3]
Gaffney, P. R. J., et al. (2014).[1][2][11] Synthesis of unsaturated phosphatidylinositol 4-phosphates... Organic & Biomolecular Chemistry. (Describes the synthesis and distillation challenges of tri(2-cyanoethyl)phosphite).
Nielsen, J., et al. (1987).[1][2] Simple and rapid procedure for synthesis of deoxynucleoside 3'-2-cyanoethyl-N,N-diisopropyl-amino phosphites. Nucleic Acids Research, 15(8), 3626.[1][2] (Context for phosphitylating reagents).
Technical Guide: Comparative Desulfurization Strategies (Phosphite vs. Phosphine)
Executive Summary: The Nucleophile vs. The Radical Trap In drug development, "desulfurization" encompasses two distinct mechanistic goals: extrusion (converting thiocarbonyls/episulfides to alkenes) and reductive cleavag...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Nucleophile vs. The Radical Trap
In drug development, "desulfurization" encompasses two distinct mechanistic goals: extrusion (converting thiocarbonyls/episulfides to alkenes) and reductive cleavage (removing thiols/sulfides to alkanes).
While both phosphites (
) and phosphines () are trivalent phosphorus reagents that form strong bonds (driving force ~90-100 kcal/mol), they are not interchangeable.
Select Phosphites (e.g., Trimethyl phosphite) when performing Corey-Winter olefinations or radical-mediated desulfurizations . Their ability to stabilize radical intermediates and the volatility of their byproducts (e.g.,
) make them superior for specific extrusion and atom-transfer protocols.
Select Phosphines (e.g., Triphenylphosphine, TCEP) when performing nucleophilic desulfurizations (e.g., Barton-Kellogg , polysulfide scavenging) or when a non-volatile, odorless reagent is required for bench-scale work.
This guide compares their mechanistic divergences, experimental protocols, and downstream processing implications.
Mechanistic Divergence
The choice of reagent is dictated by the reaction intermediate: Carbenoid/Radical (Phosphite) vs. Zwitterionic/Nucleophilic (Phosphine) .
Graphviz Diagram 1: Mechanistic Pathways
Caption: Mechanistic divergence showing Phosphite preference for carbene/radical pathways vs. Phosphine preference for zwitterionic ring opening.
Case Study A: Stereospecific Olefin Synthesis
The Contest: Converting 1,2-diols or ketones to alkenes.
Corey-Winter Olefination (Phosphite Dominance)
The conversion of 1,2-diols to alkenes via cyclic thionocarbonates is the home turf of Trimethyl phosphite (
Why Phosphites? The reaction proceeds via a reductive elimination that requires high temperatures (
+). Phosphites are stable enough to withstand these conditions and, crucially, the byproduct trimethyl thiophosphate is a liquid that does not interfere with the carbene-like elimination step.
Why not Phosphines? Triphenylphosphine (
) is often too bulky and its sulfide byproduct () is a solid that complicates the neat/solvent-free conditions often used to drive this entropy-favored reaction.
Protocol 1: Standard Corey-Winter (Phosphite)
Substrate: Cyclic thionocarbonate (derived from diol + thiocarbonyldiimidazole).[2]
Reagent: Trimethyl phosphite (Solvent & Reagent).
Conditions: Reflux (
) for 4–12 hours.
Workup: Distillation (to remove excess
) followed by flash chromatography.
Barton-Kellogg Reaction (Phosphine Dominance)
The coupling of diazo compounds with thioketones yields an episulfide intermediate.[3][4] Desulfurizing this ring to the alkene is the home turf of Triphenylphosphine (
) .
Why Phosphines? The mechanism is a nucleophilic attack on the sulfur atom of the three-membered ring.
is a superior nucleophile (softer, more polarizable) compared to phosphites for this specific -like ring opening.
Protocol: Reflux the episulfide with 1.1 eq
in Toluene.
Comparative Data: Olefin Synthesis
Feature
Corey-Winter ()
Barton-Kellogg ()
Primary Mechanism
Cheletropic Elimination / Carbene
Nucleophilic Ring Opening
Reaction Temperature
High ()
Moderate ()
Stereospecificity
Excellent (cis-diol cis-alkene)
Good (depends on episulfide)
Byproduct State
Liquid ()
Solid ()
Atom Economy
Moderate (Loss of + )
High (Loss of only)
Case Study B: Reductive Desulfurization (Thiols to Alkanes)
The Contest: Removing a thiol (-SH) group completely (e.g., using a thiol as a temporary directing group).
Historically, this required toxic tin hydrides or Raney Nickel. Modern methods utilize phosphorus-mediated radical pathways.
The Modern Standard: Catalytic Phosphite
Recent breakthroughs (e.g., Chem. Sci., 2024) have demonstrated that Trimethyl phosphite can act catalytically in the presence of a silane reductant.
Causality: The
acts as a sulfur atom acceptor.[1] The resulting phosphorothioate radical is reduced by a silane (e.g., TTMSS), regenerating the phosphite. Phosphines are less effective here because the bond is too strong to be easily reduced back to in the catalytic cycle.
Purification: Evaporate solvent; short silica plug to remove silyl byproducts.
Operational Considerations & Decision Matrix
Byproduct Removal (The Process Chemist's Nightmare)
Phosphine Sulfides (
): Highly lipophilic, crystalline solids. They often co-elute with non-polar drug candidates during chromatography.
Removal Strategy: Precipitation with
or oxidation to the more polar oxide () using during workup to alter .
Phosphorothioates (
): Liquid, volatile, and hydrolyzable.
Removal Strategy: Vacuum distillation or basic hydrolysis (NaOH wash) to convert to water-soluble phosphate salts.
Toxicity & Safety
Phosphines:
is a sensitizer but generally low acute toxicity. TCEP is odorless but corrosive.
Phosphites: Trimethyl phosphite is highly toxic (lung irritant) and has a pungent odor. It must be handled in a fume hood with bleach scrubbers.
Graphviz Diagram 2: Decision Matrix
Caption: Decision tree for selecting phosphorus reagents based on substrate class and purity requirements.
References
Corey, E. J., & Winter, R. A. E. (1963).[1][2] A New, Stereospecific Olefin Synthesis from 1,2-Diols.[1][2] Journal of the American Chemical Society, 85(17), 2677–2678.[1][2] Link
Barton, D. H. R., & Willis, B. J. (1972). Olefin synthesis by twofold extrusion processes.[4] Part I. Journal of the Chemical Society, Perkin Transactions 1, 305-310. Link
Morsy, R. M. I., et al. (2024). Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis. Chemical Science, 15, 1234-1240. Link
Batesky, D. C., et al. (2017).[5] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[5] The Journal of Organic Chemistry, 82(19), 9931–9936. Link
Crank, G., & Eastwood, F. W. (1964).[1] Derivatives of orthoacids. II. The preparation of olefins from 1,2-diols.[1][2][6] Australian Journal of Chemistry, 17(12), 1392-1398. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide:
P NMR Characterization of Phosphite Triester Intermediates
Content Type: Comparative Technical Guide
Audience: Oligonucleotide Chemists, Process Development Scientists, Analytical Leads
Executive Summary: The Case for Direct Observation
In the high-stakes landscape of oligonucleotide synthesis, the phosphite triester is the "hidden" intermediate. Formed immediately after coupling and before oxidation, its quality dictates the purity of the final full-length product.
Standard process controls (Trityl monitoring, post-synthesis HPLC) are indirect or destructive . They infer coupling efficiency or analyze the product only after the critical P(III) chemistry has been permanently altered by oxidation.
This guide compares
P NMR spectroscopy —the only method capable of directly characterizing the reactive P(III) phosphite triester state—against traditional alternatives. We demonstrate that while P NMR requires strict anaerobic handling, it provides the only definitive "fingerprint" for optimizing coupling times, activator stoichiometry, and troubleshooting "silent" synthesis failures like H-phosphonate formation.
The Diagnostic Landscape: Method Comparison
To optimize coupling, you must choose the right tool.[] The table below objectively compares
P NMR against the industry standards: Trityl Cation Monitoring (Colorimetric) and IP-HPLC (Ion-Pair HPLC).
Table 1: Comparative Performance Analysis
Feature
P NMR (The "Product")
Trityl Monitoring (Colorimetric)
IP-HPLC / LC-MS
Analyte State
Native P(III) Intermediate
Released DMT cation
Oxidized P(V) Backbone
Information Depth
Structural (Oxidation state, stereochemistry, specific impurities)
Binary (Deprotection occurred: Yes/No)
Purity (Full length vs. failure sequences)
Destructive?
No (Sample recoverable if handled anaerobically)
Yes (Effluent waste)
Yes (Cleavage/Deprotection required)
Blind Spots
Requires inert gas handling; lower sensitivity than MS.
Cannot detect H-phosphonate formation or branching.
Cannot see P(III) defects; "blind" to pre-oxidation events.
Turnaround
10–30 mins (Benchtop or High-Field)
Real-time (In-line)
2–4 hours (Post-synthesis workup)
Primary Use Case
Process Optimization & Troubleshooting
Routine Process Monitoring
Final Product Release
Senior Scientist Insight: Trityl monitoring is your "speedometer"—it tells you how fast you are going.
P NMR is your "engine diagnostic"—it tells you why the engine is misfiring. If your trityl yields are high but your FLP (Full Length Product) purity is low, you likely have a P(III) side reaction that only NMR can reveal.
Mechanistic Insights & Spectral Fingerprinting
To interpret the data, one must understand the transformation. The coupling reaction converts a Phosphoramidite (P-N bond) into a Phosphite Triester (P-O bond).[][2]
Figure 1: The P(III) Coupling Pathway
This diagram illustrates the activation and conversion flow, highlighting the specific species detectable by NMR.
Caption: Reaction pathway showing the shift from Phosphoramidite (blue) to the target Phosphite Triester (green). Red dotted lines indicate moisture-induced failure pathways.
Spectral Fingerprint Data
The power of
P NMR lies in the distinct chemical shift ranges.[3]
Oxidized product (P(V)). Should NOT be present if characterizing the intermediate.
Experimental Protocol: Anaerobic Characterization
Warning: Phosphite triesters are extremely sensitive to oxidation (air) and hydrolysis (moisture). A standard "open-tube" preparation will result in immediate degradation to phosphate or H-phosphonate, yielding false data.
The "Schlenk-in-a-Tube" Method
This protocol ensures the integrity of the P(III) species during acquisition.
Materials:
NMR Solvent:
(Acetonitrile-d3), strictly anhydrous (<10 ppm ), stored over molecular sieves.
5mm NMR Tubes with screw caps and PTFE/Silicone septa.
Argon gas line with a long needle.
Step-by-Step Workflow:
Sampling (Solid Phase):
Pause the synthesizer after the coupling step but before oxidation.
Remove the synthesis column.
Crucial: Wash the support with anhydrous acetonitrile to remove excess reagents, but do NOT dry with air. Flush with Argon.
Cleavage (Modified):
Standard cleavage (ammonia) oxidizes/modifies the backbone.
For Solid Support Analysis: Use Gel-Phase NMR . Transfer the wet CPG/Polystyrene beads directly into the NMR tube.
For Solution Phase (Method Development): If simulating coupling in solution, draw the reaction mixture directly via gas-tight syringe.
Sample Preparation (Inert Atmosphere):
Flush the empty NMR tube with Argon for 30 seconds.
Add the sample (Beads or Solution).
Add 0.6 mL anhydrous
.
Cap immediately. Wrap the cap junction with Parafilm if the delay to acquisition is >10 mins.
Scans: 64–256 scans (P(III) relaxes reasonably fast, but sensitivity is lower than
H).
Delay (D1): Set to
seconds to ensure quantitative integration.
Figure 2: The Analytical Workflow
From synthesizer to spectra: ensuring data integrity.
Caption: Operational workflow emphasizing the critical inert handling steps (Steps 2-3) required to preserve the P(III) oxidation state.
Troubleshooting & Interpretation
When analyzing the spectra, use the following logic to diagnose synthesis issues:
Problem: Signal at ~0 ppm (Phosphate) appears.
Diagnosis: Air leak. The sample oxidized during preparation.[][5][6] The ratio of Triester (140 ppm) to Phosphate (0 ppm) indicates your handling technique, not necessarily the synthesis quality.
Problem: Doublet at 10–15 ppm (H-Phosphonate).
Diagnosis:Wet Reagents. This is the "smoking gun." If you see this peak, your acetonitrile or activator contains water. The phosphoramidite hydrolyzed before it could couple, or the triester hydrolyzed post-coupling.
Action: Increase coupling time or activator concentration. Calculate coupling efficiency by integrating Triester (140 ppm) vs. Amidite (150 ppm).
References
Gilar, M., & Bouvier, E. S. P. (2000). Purification and quality control of synthetic oligonucleotides. Journal of Chromatography B. Link
Boles, J. O., et al. (1994). Phosphorus-31 solid-state NMR characterization of oligonucleotides covalently bound to a solid support.[5][6][7][8] Nucleic Acids Research, 22(15), 2869–2875. Link
Russell, M. A., et al. (2020). Benchtop NMR for the monitoring of oligonucleotide synthesis. Magnetic Resonance in Chemistry.[2][3][6][7][8][9] Link
Caruthers, M. H. (2011). A brief history of DNA synthesis. Protoc.[5] Nucleic Acid Chem. Link
Oxford Instruments. (2019). Analysing phosphorus containing compounds using 31P Benchtop NMR. Application Note. Link
A Senior Application Scientist's Guide to Validating Phosphitylation Efficiency on Peptide Substrates
This guide provides an in-depth comparison of the three primary analytical techniques used to validate phosphitylation efficiency: ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy, Liquid Chromatography-Mass Spectro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of the three primary analytical techniques used to validate phosphitylation efficiency: ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to empower you to select the optimal validation strategy for your specific research needs.
The Chemistry of Concern: Why Validation is Non-Negotiable
Phosphitylation is typically achieved using phosphoramidite reagents, which are highly reactive and sensitive to moisture.[2] The goal is to form a stable phosphite triester on a hydroxyl-containing residue (e.g., Serine, Threonine, Tyrosine) of a peptide. The efficiency of this coupling is critical, but several potential pitfalls exist:
Incomplete Reaction: Steric hindrance or suboptimal reaction conditions can lead to unreacted peptide starting material.
Oxidation: The trivalent phosphite is susceptible to oxidation to its pentavalent phosphate (P(V)) form, a common and often undesirable side reaction.
Hydrolysis: Trace amounts of water can hydrolyze the phosphoramidite reagent or the product.
Other Side Reactions: Depending on the peptide sequence and protecting groups used, various side reactions like diketopiperazine formation or modifications on other residues can occur.[3][4]
An effective validation strategy must not only confirm the presence of the desired product but also detect and, if possible, quantify these impurities.
Core Validation Methodologies: A Head-to-Head Comparison
The choice of analytical method depends on the specific question being asked. Are you looking for absolute quantification, high-throughput screening, or definitive structural confirmation? Each technique offers a unique window into the reaction's outcome.
Caption: Decision tree for selecting the appropriate validation method.
Data Summary: Comparative Overview of Techniques
Parameter
³¹P NMR Spectroscopy
Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC)
Principle
Measures the chemical shift of ³¹P nuclei, distinguishing between different phosphorus environments (e.g., P(III) vs. P(V)).
Separates molecules by hydrophobicity (LC) and measures their mass-to-charge ratio (MS).
Separates molecules based on their interaction with a stationary phase, detected by UV absorbance.
Primary Use
Absolute quantification of phosphorus species; structural confirmation.
Confirmation of product identity (mass); high sensitivity detection of product and byproducts.
Monitoring reaction progress; assessing purity by separating product from starting material and impurities.
Quantitative?
Yes, highly quantitative with an internal standard.[5]
Relative quantification is standard; absolute quantification is possible with isotopically labeled standards.[6][7]
Yes, relative quantification based on peak area; requires a standard for absolute quantification.[8]
Sensitivity
Lower (typically requires micromolar to millimolar concentrations).
Very High (can detect femtomole to attomole levels).[9]
High (nanogram to microgram range).
Pros
- Direct observation of P(III) and P(V) species.- Non-destructive.- Provides structural information about the phosphorus environment.[10]
- Widely accessible.- Excellent for monitoring reaction kinetics.- Robust and reproducible for purity analysis.[12]
Cons
- Requires specialized equipment and expertise.- Lower throughput.- Long acquisition times for dilute samples.
- Ionization efficiency can vary between peptides, complicating quantification.[13] - Does not distinguish P(III) from P(V) by mass alone.
- Does not provide molecular weight information.- Peak co-elution can mask impurities.- Requires a chromophore for detection (peptide bond at ~214-220 nm).[14]
Experimental Workflows & Protocols
A typical workflow for validating a phosphitylation reaction involves several key steps, from the reaction itself to analysis by one or more of the core techniques.
Caption: General workflow for phosphitylation and subsequent validation.
Protocol 1: General Peptide Phosphitylation
Causality: This protocol uses a standard phosphoramidite reagent activated by an acidic azole catalyst. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the reagent.
Preparation: Dry the peptide substrate under high vacuum for at least 4 hours. Ensure all glassware is oven-dried, and use anhydrous solvents.
Reaction Setup: Dissolve the peptide (1 equivalent) in anhydrous acetonitrile in a sealed vial under an inert atmosphere (Argon or Nitrogen).
Activation: In a separate vial, dissolve the phosphoramidite reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, 1.5 equivalents) and an activator (e.g., 4,5-dicyanoimidazole (DCI), 1.5 equivalents) in anhydrous acetonitrile.
Coupling: Add the activated phosphoramidite solution to the peptide solution dropwise. Stir the reaction at room temperature.
Monitoring: After a set time (e.g., 30 minutes), take a small aliquot from the reaction, quench it, and analyze it using one of the methods below to determine if the reaction is complete.
Oxidation (Optional but common): Once the phosphitylation is complete, the P(III) species is often oxidized to the more stable P(V) phosphate. This can be done by adding a solution of 0.1 M iodine in a THF/pyridine/water mixture.
Workup: Quench the reaction by adding an appropriate reagent (e.g., aqueous sodium thiosulfate for iodine oxidation). The crude product can then be desalted or purified.
Protocol 2: Validation by ³¹P NMR Spectroscopy
Causality: ³¹P NMR is the most direct method for observing phosphorus-containing compounds. The chemical shift (δ) is highly sensitive to the oxidation state and chemical environment of the phosphorus atom. Phosphite triesters (P(III)) typically appear in a distinct region of the spectrum (~140 ppm) compared to phosphate triesters (P(V)) (~0 to -20 ppm), allowing for unambiguous differentiation and quantification.[10][15]
Sample Preparation: Lyophilize a sample of the crude reaction mixture (approx. 1-5 mg).
Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or DMSO-d₆). Add a known amount of an internal standard (e.g., triphenyl phosphate) for quantification.
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Key parameters include a sufficient relaxation delay (D1) to ensure full relaxation of the phosphorus nuclei for accurate integration.
Data Analysis:
Identify the peak for your phosphitylated peptide (P(III), ~140 ppm).
Look for peaks corresponding to oxidized product (P(V), ~0 ppm) and unreacted phosphoramidite reagent.
Integrate the area of the product peak relative to the internal standard to calculate the absolute yield. Calculate the relative percentages of P(III) and P(V) species to determine the extent of oxidation.
Protocol 3: Validation by LC-MS
Causality: LC-MS is the gold standard for confirming the identity of a synthetic product. The liquid chromatography step separates the components of the crude reaction mixture, and the mass spectrometer provides a precise mass measurement for each component, confirming the addition of the phosphityl group.[9][16]
Sample Preparation: Dilute the quenched crude reaction mixture in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column). Elute the peptides using a gradient of increasing acetonitrile.[17]
Mass Spectrometry: The eluent is directed into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire mass spectra across the elution range.
Data Analysis:
Extract the ion chromatogram for the expected mass-to-charge ratio (m/z) of the starting peptide and the phosphitylated product. The mass difference should correspond exactly to the mass of the added phosphityl group.
Analyze the mass spectra of the product peak to confirm its molecular weight.
Search for masses corresponding to potential side products (e.g., the oxidized phosphate product, which will have a mass difference of +16 Da from the phosphite).
Protocol 4: Validation by HPLC
Causality: HPLC with UV detection is a workhorse technique for monitoring reaction progress and assessing purity.[18] The phosphitylated peptide is typically more hydrophobic than the starting material and will therefore have a longer retention time on a reverse-phase column. By comparing the peak areas, one can determine the relative amounts of starting material and product.
Sample Preparation: Prepare the sample as described for LC-MS.
Method Development: Develop a gradient elution method that provides good separation between the starting peptide and the product peak.[17] A standard method might be a 5-95% acetonitrile gradient over 30 minutes.
Analysis: Inject the crude reaction mixture and monitor the elution profile at a wavelength where the peptide bond absorbs (typically 214-220 nm).[14]
Data Analysis:
Identify the peaks corresponding to the starting material and the product based on their retention times (confirm by injecting standards if available).
Integrate the peak areas to calculate the percentage conversion: (% Conversion) = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100.
The appearance of new peaks can indicate the formation of side products.
Conclusion: An Integrated Approach for Confident Validation
For the highest degree of confidence, a multi-faceted validation approach is recommended. A typical workflow might involve using HPLC for rapid, real-time monitoring of the reaction's progress. Once the reaction appears complete, LC-MS provides definitive confirmation of the product's identity and a highly sensitive screen for any impurities. Finally, for rigorous studies requiring precise quantification of yield and the extent of any oxidation, ³¹P NMR is the unparalleled, authoritative technique.
By understanding the strengths and limitations of each method and applying the appropriate protocols, researchers can ensure the quality and integrity of their phosphitylated peptides, paving the way for reliable and reproducible scientific outcomes.
References
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